![molecular formula C10H6N2S B14757889 [1,3]Thiazolo[5,4-H]quinoline CAS No. 233-94-3](/img/structure/B14757889.png)
[1,3]Thiazolo[5,4-H]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[5,4-H]quinoline: is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Method: One classical method for synthesizing [1,3]Thiazolo[5,4-H]quinoline involves the reaction of α-enolicdithioesters with cysteamine and arylglyoxal monohydrate under thermal solvent-free conditions. This method is eco-friendly and avoids the use of hazardous solvents.
Multi-Component Reactions: Another approach involves a domino, one-pot, four-component reaction that generates two heterocyclic rings.
Industrial Production Methods: the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly reagents, are likely to be applied to scale up the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination are typically used.
Major Products: The major products formed from these reactions include nitrated, sulfonated, brominated, formylated, and acylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [1,3]Thiazolo[5,4-H]quinoline derivatives are used as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: This compound exhibits significant antibacterial and antifungal activities.
Anticancer Agents: Some derivatives have shown promising anticancer properties against various cancer cell lines.
Medicine:
Drug Development: Due to its biological activities, this compound is being explored for the development of new therapeutic agents.
Industry:
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[5,4-H]quinoline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparación Con Compuestos Similares
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring but differ in the fused ring system.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a thiadiazole ring instead of a quinoline ring.
Triazolo[3,4-b][1,3,4]thiadiazepines: These compounds feature a triazole ring fused with a thiadiazepine ring.
Uniqueness:
Structural Features: The unique combination of the thiazole and quinoline rings in [1,3]Thiazolo[5,4-H]quinoline provides distinct electronic and steric properties that are not present in similar compounds.
Biological Activity: The specific arrangement of atoms in this compound contributes to its unique biological activities, making it a valuable compound for drug development.
Propiedades
Número CAS |
233-94-3 |
|---|---|
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
[1,3]thiazolo[5,4-h]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-3-4-8-10(12-6-13-8)9(7)11-5-1/h1-6H |
Clave InChI |
ZOWMUDMFTLGNIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=C2)SC=N3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
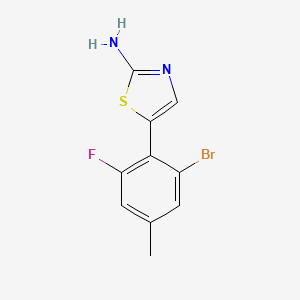
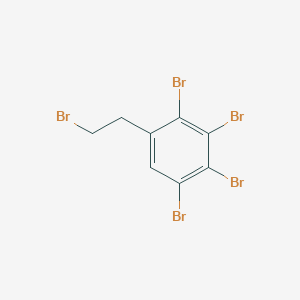
![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)

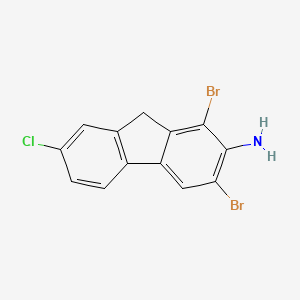
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
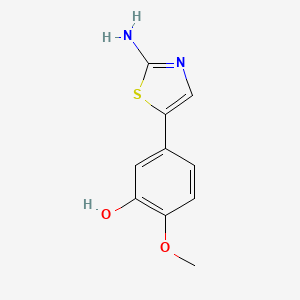

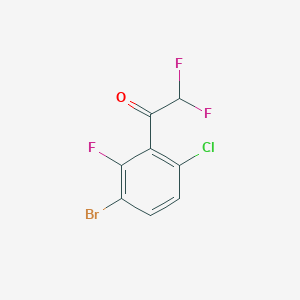
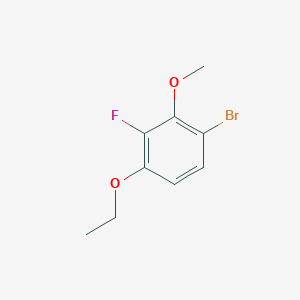
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
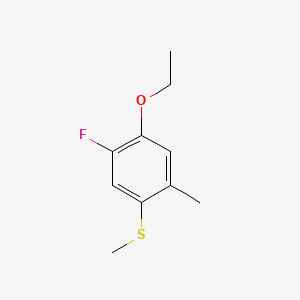
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
